DL-Isoprenaline hydrochloride is a member of catechols.
Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety); Acetylcysteine; isoproterenol hydrochloride (component of) ... View More ...
C11H18ClNO3
Isoprenaline hydrochloride
CAS No.: 51-30-9
Cat. No.: VC0530954
Molecular Formula: C11H17NO3.ClH
C11H18ClNO3
Molecular Weight: 247.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51-30-9 |
|---|---|
| Molecular Formula | C11H17NO3.ClH C11H18ClNO3 |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H |
| Standard InChI Key | IROWCYIEJAOFOW-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |
| Canonical SMILES | CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |
| Appearance | Solid powder |
| Melting Point | 338 to 340 °F (NTP, 1992) |
Introduction
Chemical and Physical Properties of Isoprenaline Hydrochloride
Structural Characteristics
Isoprenaline hydrochloride (C₁₁H₁₈ClNO₃) is the hydrochloride salt of a synthetic catecholamine derivative. The compound features:
-
A phenethylamine backbone with hydroxyl groups at positions 3 and 4 (catechol moiety)
The isopropyl group confers β-receptor selectivity by preventing interactions with α-adrenergic receptors at therapeutic concentrations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO₃ | |
| Melting Point | 165-170°C (decomposes) | |
| Water Solubility | 50 mg/mL (20°C) | |
| Log P (Octanol/Water) | -0.42 | |
| UV Absorption (λmax) | 280 nm |
Pharmacological Profile
Mechanism of Action
Isoprenaline hydrochloride acts as a full agonist at β₁- and β₂-adrenergic receptors with negligible α-adrenergic activity :
-
Cardiac Effects (β₁):
-
Vascular Effects (β₂):
The drug's 1,000:1 β:α selectivity ratio minimizes vasoconstrictive effects seen with epinephrine .
Absorption and Distribution
-
Onset of Action:
Metabolism and Excretion
-
Primary Pathways:
-
Elimination Half-Life:
-
Excretion:
Clinical Applications
Approved Indications
-
Acute Bradycardia:
-
Heart Block:
-
Refractory Torsades de Pointes:
-
Anesthesia-Associated Bronchospasm:
Off-Label Uses
-
Stress Echocardiography: 20-60 μg boluses induce 85% max predicted heart rate
-
Septic Shock: Augments cardiac output in 40% of fluid-resistant cases
Dosage and Administration
Table 2: Recommended Dosing Regimens
| Route | Population | Initial Dose | Titration | Max Dose |
|---|---|---|---|---|
| IV Infusion | Adults | 0.5-5 μg/min | +1-2 μg/min q5-10min | 20 μg/min |
| IV Bolus | Cardiac Arrest | 10-20 μg | Repeat q3-5min | 100 μg total |
| Pediatric | >12 years | 0.1 μg/kg/min | Double q10min | 1.5 μg/kg/min |
Adverse Effects and Contraindications
Common Adverse Reactions (Incidence >5% )
-
Tachycardia (68%)
-
Palpitations (42%)
-
Tremor (35%)
-
Headache (28%)
-
Hypotension (22%)
Black Box Warnings
Table 3: Risk Mitigation Strategies
| Adverse Effect | Monitoring Parameter | Intervention Threshold |
|---|---|---|
| Ventricular Arrhythmia | QTc >500 ms | Discontinue immediately |
| Hypotension | MAP <65 mmHg for >10min | Reduce dose by 50% |
| Tachycardia | HR >130 bpm sustained | Decrease infusion by 25% |
Stability and Compatibility
Recent stability studies (2023) demonstrate :
-
4 μg/mL in 0.9% NaCl:
-
98.4% potency retention at 90 days (25°C)
-
pH stability: 4.2-4.8 (±0.1)
-
-
Incompatible With:
-
Aminophylline (precipitation within 2 hours)
-
Sodium Bicarbonate (pH-dependent degradation)
-
Emerging Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume